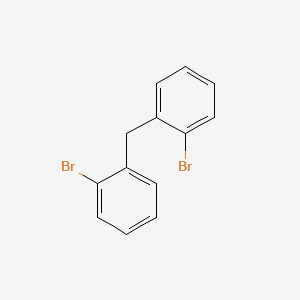

Bis(2-bromophenyl)methane

Description

Bis(2-bromophenyl)methane (C₁₃H₁₀Br₂) is a brominated aromatic compound featuring two 2-bromophenyl groups linked by a methylene (–CH₂–) bridge. It serves as a critical intermediate in organic synthesis, particularly in transition metal-mediated coupling reactions and the preparation of polycyclic aromatic hydrocarbons (PAHs). The compound is synthesized via palladium-catalyzed reactions involving [PC(sp²)P]Pd(PMe₃) and dihalomethanes like CH₂Br₂, yielding derivatives such as 1,1-bis(2-bromophenyl)ethane after subsequent reactions with HI and red phosphorus . Its structural confirmation relies on NMR spectroscopy and X-ray crystallography, which validate its purity and geometry . This compound is also a precursor for 1,5-bifunctional organomagnesium reagents, enabling direct transformations of esters into anthracenes in synthetic chemistry .

Properties

CAS No. |

108882-48-0 |

|---|---|

Molecular Formula |

C13H10Br2 |

Molecular Weight |

326.03 g/mol |

IUPAC Name |

1-bromo-2-[(2-bromophenyl)methyl]benzene |

InChI |

InChI=1S/C13H10Br2/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8H,9H2 |

InChI Key |

HNRCLMRGWPGLIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CC=CC=C2Br)Br |

Origin of Product |

United States |

Preparation Methods

Procedure :

- Dissolve bis(2-bromophenyl)methanol in dichloromethane (CH₂Cl₂).

- Add trifluoroacetic acid (TFA) dropwise at 0°C.

- Introduce triethylsilane as a reducing agent and allow the reaction to proceed overnight at room temperature.

- Purify the crude product by filtration through silica gel using pentane as an eluent.

Reaction Conditions :

- Temperature: Reaction begins at 0°C and proceeds at room temperature.

- Atmosphere: Inert conditions such as argon may be used to prevent oxidation.

Yield :

This method typically yields this compound in high purity, often exceeding 95%.

Grignard Reaction Followed by Reduction

A more complex approach involves a Grignard reaction to prepare bis(2-bromophenyl)methanol, followed by its reduction.

Reaction Conditions :

- Temperature: -20°C for Grignard reagent formation; room temperature for reduction.

Yield :

The overall yield for this method is high, with the intermediate bis(2-bromophenyl)methanol often obtained at ~69%, and the final product exceeding 95%.

Data Table: Comparison of Preparation Methods

| Method | Starting Materials | Key Reagents | Yield (%) | Purification Techniques |

|---|---|---|---|---|

| Bromination of Phenylmethanol | Phenylmethanol derivatives | Bromine or NBS | High | Recrystallization, Chromatography |

| Reduction of Bis(2-bromophenyl)methanol | Bis(2-bromophenyl)methanol | TFA, Triethylsilane | >95 | Silica Gel Filtration |

| Grignard Reaction + Reduction | 1-Iodo-2-bromobenzene, Bromobenzaldehyde | i-PrMgCl, TFA, Triethylsilane | ~69 (Intermediate), >95 (Final) | Flash Chromatography |

Notes on Experimental Conditions

- Atmosphere Control : Many reactions require inert conditions (argon or nitrogen) to prevent unwanted side reactions.

- Temperature Sensitivity : Careful temperature control is crucial for Grignard reagent formation and subsequent reactions.

- Purification Importance : Purification steps such as recrystallization or chromatography are essential for obtaining high-purity products.

Chemical Reactions Analysis

Palladium-Catalyzed Cyclization to Fluorenones

Bis(2-bromophenyl)methane undergoes intramolecular cyclization under palladium catalysis to yield 9H-fluoren-9-one derivatives. This reaction proceeds via a tandem C–C bond formation and oxidation mechanism .

Typical Reaction Conditions

| Component | Quantity/Condition |

|---|---|

| Pd(OAc)₂ | 0.02 mmol (10 mol%) |

| Cs₂CO₃ | 0.5 mmol (2.5 equiv) |

| TBAI | 0.50 mmol (2.5 equiv) |

| Solvent | Dry toluene (2.0 mL) |

| Temperature | 110°C, 16 hours |

Outcome :

-

Mechanism : Oxidative addition of Pd(0) to the C–Br bond initiates aryl coupling, followed by dehydrohalogenation and oxidation .

Electrophilic Substitution Reactions

The electron-withdrawing bromine atoms direct electrophilic attacks to the meta and para positions of the phenyl rings. Common reactions include:

Nitration

Reaction with nitric acid introduces nitro groups, though specific conditions for this compound require optimization. For analogous compounds (e.g., bis(4-bromo-2,5-dimethoxyphenyl)methane), nitration occurs regioselectively at the 4-position .

Bromination

N-Bromosuccinimide (NBS) in acetone facilitates additional bromination. For example, bis(4-bromo-2,5-dialkoxyphenyl)methane reacts with NBS to yield tetrabrominated derivatives .

Reductive Coupling and Functionalization

The methylene bridge and aryl bromides enable reductive transformations:

Acid-Mediated Reduction

Trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) reduce hydroxylated precursors (e.g., bis(2-bromophenyl)methanol) to this compound :

Procedure :

-

TFA (8 equiv) and Et₃SiH (2 equiv) in CH₂Cl₂ at 0°C → RT.

-

Yield : >99% for derivatives like bis(2-bromo-4-fluorophenyl)methane .

Cross-Coupling Reactions

The C–Br bonds participate in Suzuki-Miyaura and Ullmann-type couplings, though direct examples for this compound are less documented. Analogous diaryl methanes show:

-

Suzuki coupling with arylboronic acids using Pd(PPh₃)₄.

-

Ullmann coupling with CuI/ligand systems to form biaryl structures.

Stability and Side Reactions

Under strong acidic conditions (e.g., HFIP/triflic acid), this compound can undergo Friedel-Crafts alkylation with arenes like benzene, forming triphenylmethane derivatives :

Example :

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of bis(2-bromophenyl)methane and its derivatives. Specifically, compounds such as 1,1-bis(3'-indolyl)-1-(p-bromophenyl)methane have shown significant efficacy in inhibiting the proliferation of cancer cells. For instance, treatment with concentrations ranging from 10–20 μM has been demonstrated to induce apoptosis in colon and pancreatic cancer cells by downregulating survivin protein levels, which are crucial for cancer cell survival .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects includes the activation of endoplasmic reticulum (ER) stress pathways and the induction of apoptosis through caspase activation. This dual pathway approach allows for a more effective reduction in tumor cell viability, particularly when combined with radiotherapy, enhancing the overall therapeutic efficacy against resistant cancer types .

Materials Science

Organic Light-Emitting Diodes (OLEDs)

this compound derivatives are also being explored for their potential applications in organic electronics, particularly in OLED technology. The structural characteristics of these compounds allow them to function as effective light-emitting materials due to their ability to form stable thin films with desirable electronic properties .

Photovoltaic Applications

In addition to OLEDs, these compounds have been investigated for use in organic photovoltaic (OPV) cells. Their ability to facilitate charge transport and light absorption makes them suitable candidates for improving the efficiency of solar energy conversion technologies .

Organic Synthesis

Synthesis Pathways

The synthesis of this compound typically involves the bromination of biphenyl derivatives or related aromatic compounds. The synthetic routes can be optimized for yield and purity through various methods, including nucleophilic substitution reactions and palladium-catalyzed cross-coupling reactions .

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Nucleophilic Substitution | 69 | Room temperature |

| Palladium-Catalyzed Coupling | Varies | Under inert atmosphere |

Case Study 1: Anticancer Efficacy

A study conducted on the effects of 1,1-bis(3'-indolyl)-1-(p-bromophenyl)methane demonstrated its ability to significantly reduce survivin levels in SW480 colon cancer cells within two hours of treatment. This rapid response indicates a potential for these compounds to be developed into effective cancer therapies that can overcome traditional resistance mechanisms .

Case Study 2: Material Properties

Research into the use of this compound derivatives in OLEDs has shown promising results. The compounds exhibited high luminescence and stability under operational conditions, making them ideal candidates for commercial applications in display technology .

Mechanism of Action

The mechanism of action for bis(2-bromophenyl)methane in chemical reactions often involves the activation of the bromophenyl groups by catalysts, leading to the formation of reactive intermediates. These intermediates can then undergo further transformations, such as coupling or oxidation, to form the desired products .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Bis(2-bromophenyl)methane with structurally analogous brominated aromatic compounds, focusing on substituent effects, reactivity, and applications.

Bis(2-bromo-5-methylphenoxy)methane

- Structure : Substituted with methyl (–CH₃) and bromo (–Br) groups at the 5-position of the phenyl rings, linked by a methoxy (–O–CH₂–O–) bridge.

- Synthesis: Prepared via nucleophilic substitution between 2-bromo-4-methylphenol, dibromomethane, and K₂CO₃ in acetonitrile .

- Key Properties: Dihedral angle between phenyl rings: 62.5°, larger than typical π–π stacking distances (3.33–3.53 Å), indicating weak intermolecular interactions . Applications: Intermediate in coupling reactions for organometallic catalysts.

Bis(4-acetylphenyl)methane

- Structure : Features acetyl (–COCH₃) groups at the para position of the phenyl rings.

- Key Properties :

1,2-Bis(2,3,4,5,6-pentabromophenyl)ethane

- Structure : Fully brominated phenyl rings (–Br at all ortho, meta, and para positions) connected by an ethane (–CH₂–CH₂–) bridge.

- Key Properties :

Bis(2-hydroxy-5-bromophenyl)methane

- Structure : Hydroxyl (–OH) and bromo (–Br) substituents at the 2- and 5-positions, respectively.

- Key Properties :

Comparative Data Table

Key Research Findings

Substituent Effects on Reactivity :

- Bromine at the ortho position (as in this compound) enhances steric hindrance, limiting π–π stacking but favoring cross-coupling reactions .

- Para-substituted derivatives (e.g., Bis(4-acetylphenyl)methane) exhibit higher electrophilicity due to reduced steric effects .

Synthetic Utility :

- This compound’s methylene bridge facilitates C–C bond formation in PAH synthesis, outperforming ethane-bridged analogs in flexibility .

- Pentabrominated analogs prioritize thermal stability over reactivity, making them niche industrial materials .

Structural Insights :

- X-ray studies reveal that bulky substituents (e.g., –Br, –CH₃) increase dihedral angles between aromatic rings, reducing intermolecular interactions .

Biological Activity

Bis(2-bromophenyl)methane (C13H10Br2) is an organic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article synthesizes available literature on its biological effects, mechanisms of action, and implications for therapeutic applications.

Chemical Structure

The compound features two bromophenyl groups attached to a central methane carbon, contributing to its unique chemical properties. Its structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer cell lines. Notably, it has been shown to induce apoptosis and inhibit cell proliferation in various cancer types.

Anticancer Properties

- Cytotoxicity : Studies have demonstrated that this compound possesses cytotoxic effects against tumor cells. For instance, it has shown an IC50 value of 8.7 μg/mL against BEL-7402 liver cancer cells, indicating potent anti-cancer activity .

-

Mechanism of Action :

- Induction of Apoptosis : The compound triggers apoptosis in cancer cells through several pathways:

- Decreasing cell adhesion to the extracellular matrix (ECM), which is crucial for tumor cell migration and invasion.

- Inhibiting the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer cell invasion .

- Down-regulating β1-integrin and focal adhesion kinase (FAK), leading to reduced survival signaling in cancer cells .

- Flow Cytometry Analysis : Flow cytometry assays have shown that treatment with this compound increases early apoptotic cells from 25.68% to 87.47% at varying concentrations (2.5 μg/mL to 10 μg/mL) .

- Induction of Apoptosis : The compound triggers apoptosis in cancer cells through several pathways:

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

Safety and Toxicity

While this compound shows promising anticancer properties, safety profiles must be assessed rigorously. Current data on toxicity is limited; however, as with many brominated compounds, potential hazards may include endocrine disruption and environmental persistence.

Q & A

Basic: What are the validated synthetic routes for Bis(2-bromophenyl)methane, and how do reaction conditions influence yield and purity?

Answer:

this compound is typically synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling. For Friedel-Crafts routes, the use of Lewis acids (e.g., AlCl₃) and solvents like dichloromethane is critical, but bromine substituents may sterically hinder reactivity, necessitating extended reaction times (~24–48 hours) . In cross-coupling, 2-bromophenylboronic acid (CAS RN 244205-40-1) can be paired with a methylene precursor under Pd catalysis, requiring inert conditions and optimized ligand systems (e.g., SPhos) to mitigate dehalogenation side reactions . Yield optimization (typically 60–75%) depends on stoichiometric ratios (e.g., 1:1.2 aryl halide:boronic acid) and temperature control (60–80°C). Purity (>95%) is confirmed via GC-MS or HPLC using standards like 2-bromobiphenyl (CAS RN 2052-07-5) .

Basic: How can researchers characterize the structural and electronic properties of this compound using spectroscopic methods?

Answer:

Structural characterization employs:

- NMR : H NMR reveals splitting patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, methylene protons as a singlet at δ 4.0–4.5 ppm). C NMR confirms quaternary carbons adjacent to bromine (δ 120–130 ppm).

- FT-IR : C-Br stretching vibrations appear at 550–600 cm⁻¹.

- MS : High-resolution ESI-MS identifies the molecular ion peak (m/z ~340 for C₁₃H₁₀Br₂).

Electronic properties (e.g., HOMO-LUMO gaps) are analyzed via UV-Vis spectroscopy (λₐᵦₛ ~260–280 nm in hexane) and DFT calculations. Cross-validation with standards such as 3-bromodiphenyl ether (CAS RN 6876-00-2) ensures methodological consistency .

Advanced: How do discrepancies in reported thermal stability data for this compound arise, and what protocols resolve them?

Answer:

Contradictions in decomposition temperatures (e.g., 180–220°C) stem from variations in:

- Analytical techniques : TGA (dynamic vs. isothermal modes) vs. DSC (heating rates of 5–10°C/min).

- Sample purity : Trace solvents (e.g., residual toluene) lower observed stability.

To resolve, use standardized protocols:

Pre-dry samples under vacuum (24 hours, 50°C).

Validate via parallel methods (e.g., TGA-DSC coupling).

Compare with structurally similar compounds like bis(4-bromophenyl) ether (CAS RN 2050-47-7), which decomposes at 355–360°C . Triangulation with multiple data sources (e.g., peer-reviewed studies, reagent catalogs) minimizes bias .

Advanced: What methodologies are effective for tracking this compound degradation in environmental matrices?

Answer:

Environmental degradation studies use:

- SPME-GC-MS : Quantifies parent compounds and metabolites (e.g., debrominated products) in water/soil. Detection limits (~0.1 ppb) require calibration against 50 μg/mL 2-bromobiphenyl standards in isooctane .

- LC-QTOF-MS : Identifies polar degradation products (e.g., hydroxylated derivatives) via fragmentation patterns.

- Isotopic labeling : C-labeled analogs track biodegradation pathways in microbial assays.

Contradictions in half-life data (e.g., aerobic vs. anaerobic conditions) are addressed by standardizing OECD 301/302 guidelines and validating against reference compounds like 3-bromophenethylamine (CAS RN 58971-11-2) .

Advanced: How can mechanistic studies differentiate between radical vs. ionic pathways in this compound reactions?

Answer:

- Radical inhibitors : Add TEMPO or BHT; significant yield reduction indicates radical intermediates.

- Solvent effects : Ionic pathways dominate in polar aprotic solvents (e.g., DMF), while non-polar solvents (toluene) favor radicals.

- Kinetic isotope effects (KIE) : suggests C-H bond cleavage (radical pathway).

- EPR spectroscopy : Detects spin-trapped radicals (e.g., using PBN).

Comparative studies with 2-bromo-1-(4-chlorophenyl)ethanone (CAS RN 1889-78-7) highlight substituent effects on mechanism preference .

Basic: What are the best practices for handling and storing this compound to prevent decomposition?

Answer:

- Storage : Under argon at −20°C in amber glass to prevent photodegradation.

- Handling : Use anhydrous solvents (e.g., dried THF) to avoid hydrolysis.

- Stability monitoring : Periodic HPLC analysis (e.g., using 35 μg/mL 2-bromobiphenyl standards ) detects degradation. Shelf life typically exceeds 12 months if stored properly.

Advanced: How do computational models predict the environmental fate of this compound, and what are their limitations?

Answer:

- QSAR models : Estimate log Kₒw (~4.2) and BCF (bioaccumulation factor ~150) using fragment-based descriptors.

- Molecular dynamics (MD) : Simulates interactions with soil organic matter (e.g., humic acids).

- Limitations : Over-reliance on analog data (e.g., diphenylmethane derivatives) introduces uncertainty. Experimental validation via soil column studies (spiked with 50 μg/g) and LC-MS/MS analysis is essential .

Basic: What analytical techniques are recommended for quantifying trace impurities in this compound?

Answer:

- GC-ECD : Detects halogenated impurities (e.g., 2-bromodiphenyl ether) at <0.01% levels.

- HPLC-UV/RI : Resolves non-halogenated byproducts (e.g., diarylmethanes) using C18 columns and isocratic elution (acetonitrile:water = 70:30).

- NMR spiking : Adds 1-bromo-2-methylnaphthalene (CAS RN 2586-62-1) as an internal standard for quantification .

Advanced: How can isotopic labeling (13^{13}13C/81^{81}81Br) enhance mechanistic and environmental studies of this compound?

Answer:

- C-labeling : Tracks methylene carbon migration in cross-coupling reactions via C NMR.

- Br-labeling : Studies debromination kinetics using neutron activation analysis (NAA).

- Dual labeling : Resolves competing pathways (e.g., photolysis vs. hydrolysis) in environmental matrices. Synthesis requires bromine-enriched precursors (e.g., KBr) and rigorous purification .

Basic: What safety protocols are critical when synthesizing or handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.

- PPE : Wear nitrile gloves and safety goggles; avoid contact with 2-bromophenethylamine derivatives (CAS RN 65185-58-2), which are toxic .

- Waste disposal : Neutralize brominated waste with NaHCO₃ before incineration. Safety data sheets for analogs like 1,2-bis(pentabromophenyl)ethane (CAS RN 84852-53-9) provide regulatory guidance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.